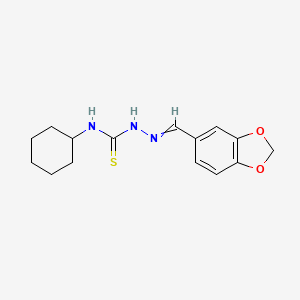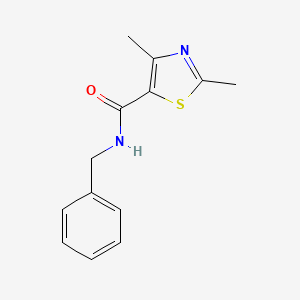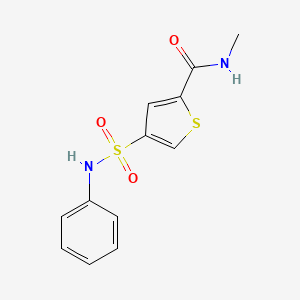
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone (BDCT) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDCT belongs to the class of thiosemicarbazones and has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities.
作用机制
The exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is not fully understood. However, it is believed that 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its therapeutic effects by targeting multiple cellular pathways. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of transcription factors, leading to the downregulation of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death.
实验室实验的优点和局限性
One of the advantages of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its broad spectrum of activity against cancer, inflammation, and viruses. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively unstable and can degrade over time, which can affect its activity.
未来方向
For research on 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone include studying its pharmacokinetics and pharmacodynamics in vivo, optimizing its synthesis method to improve its solubility and stability, and exploring its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone and to identify its molecular targets.
合成方法
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone can be synthesized by reacting 1,3-benzodioxole-5-carbaldehyde with N-cyclohexylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of acute and chronic inflammation. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza A virus. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-viral activity by inhibiting viral entry and replication.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h6-9,12H,1-5,10H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTZTXNVQYXKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)
![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)



![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5529886.png)

![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)
![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)


![4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine](/img/structure/B5529941.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5529942.png)